N-(3-hydroxycyclobutyl)methanesulfonamide is a chemical compound with the molecular formula and a molecular weight of . This compound features a cyclobutyl ring substituted with a hydroxyl group and a methanesulfonamide moiety, which contributes to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound can be synthesized from cyclobutanone and methanesulfonamide through specific reaction conditions that include hydroxylation processes using oxidizing agents such as hydrogen peroxide or peracids.
N-(3-hydroxycyclobutyl)methanesulfonamide falls under the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. Its structural features enable it to serve as a building block in organic synthesis and as a probe in biological research.
The synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide typically involves the following steps:
N-(3-hydroxycyclobutyl)methanesulfonamide has a distinct molecular structure characterized by:
The compound's structural data can be represented as follows:
The presence of the hydroxyl group allows for hydrogen bonding, while the sulfonamide group contributes to its reactivity in biological systems.
N-(3-hydroxycyclobutyl)methanesulfonamide participates in various chemical reactions, including:
The mechanism of action of N-(3-hydroxycyclobutyl)methanesulfonamide involves interactions mediated by its functional groups. The hydroxyl group can form hydrogen bonds with biological targets, while the methanesulfonamide moiety can engage in diverse chemical interactions that may modulate enzyme activities or receptor functions. This capability positions it as a candidate for drug development and biochemical studies.
Relevant data on melting points, boiling points, and spectral properties would enhance understanding but are not provided in available literature.
N-(3-hydroxycyclobutyl)methanesulfonamide has several scientific uses:
The synthesis of N-(3-hydroxycyclobutyl)methanesulfonamide (CAS 1480396-53-9) exploits the nucleophilic reactivity of 3-aminocyclobutanol precursors with methanesulfonyl chloride. This reaction proceeds under Schotten-Baumann conditions, where the amine attacks the electrophilic sulfur of methanesulfonyl chloride, forming the sulfonamide bond. Key purification techniques include recrystallization or silica gel chromatography, yielding the target compound in high purity (≥97%) [2] [8]. The molecular scaffold features a strained cyclobutane ring that influences both steric and electronic properties, with the C5H11NO3S formula (MW 165.21 g/mol) confirmed via mass spectrometry [5] [8].
Table 1: Synthetic Methods for N-(3-hydroxycyclobutyl)methanesulfonamide
Precursor | Reagent/Conditions | Yield | Purity | Key Characterization |
---|---|---|---|---|
3-Aminocyclobutanol | Methanesulfonyl chloride, NaOH, 0°C | 85% | ≥97% | 1H NMR, LC-MS, elemental analysis |
tert-Butyl (3-hydroxycyclobutyl)carbamate | Deprotection (TFA), then methanesulfonylation | 78% | 95% | IR (N-H, S=O, O-H stretches), HPLC |
Stereochemical control remains challenging due to the potential for cis/trans isomerism at the 3-hydroxycyclobutyl position. Diastereomeric mixtures often arise during synthesis, requiring chiral resolution techniques for isomer separation [8].
Conformational rigidity in cyclobutyl-substituted sulfonamides significantly reduces metabolic degradation. Replacing flexible alkyl chains with cyclobutyl rings limits oxidation by cytochrome P450 enzymes, as demonstrated by microsomal stability assays. For example, constrained analogs like N-(3-hydroxycyclobutyl)methanesulfonamide exhibit hepatic microsomal half-lives (T₁/₂) exceeding 60 minutes across species (mouse, rat, human), contrasting with flexible-chain sulfonamides (T₁/₂ < 20 min) [1] [6]. This stability stems from:
Table 2: Metabolic Stability of Sulfonamide Derivatives
Compound | T₁/₂ (min) Mouse Microsomes | T₁/₂ (min) Human Microsomes | Rotatable Bond Count |
---|---|---|---|
Linear alkyl sulfonamide | 1.5 | 4.0 | 5 |
N-(3-hydroxycyclobutyl)methanesulfonamide | >60 | >60 | 2 |
tert-Butanol analog | >60 | >60 | 3 |
These principles enable "metabolic lockdown" in kinase inhibitors and MDM2 antagonists, where cyclobutyl sulfonamides maintain target engagement in vivo [1] [6].
The stereochemistry and regiochemistry of the cyclobutyl hydroxyl group dictate target binding efficiency. Cis-3-hydroxy configurations enhance H-bond donation to biological targets (e.g., kinases, MDM2) by optimally positioning the hydroxyl proton for interactions with carbonyl groups or aspartate residues. In contrast, trans-isomers exhibit weaker binding due to misalignment of the H-bond donor [1] [5] [6]. Computational models reveal a 3.2 kcal/mol energy preference for cis-configured sulfonamides when complexed with MDM2, correlating with 5-fold higher cellular potency (IC₅₀ = 0.08 µM vs. 0.41 µM for trans) [6].
Table 3: Impact of Hydroxyl Stereochemistry on Binding
Configuration | MDM2 Binding Ki (nM) | SJSA-1 Cell IC₅₀ (µM) | Key Interaction |
---|---|---|---|
cis-3-hydroxy | 0.44 | 0.08 | H-bond to Gly58 backbone carbonyl |
trans-3-hydroxy | 2.4 | 0.35 | No direct H-bond |
No hydroxyl | 0.94 | 0.32 | Hydrophobic contact only |
Additionally, replacing the hydroxyl with methanesulfonamide (as in compound 10 from MDM2 studies) preserves binding but reduces solubility due to decreased polarity [6].
Copper-catalyzed carbomagnesiation enables stereoselective access to functionalized cyclobutyl precursors. Using CuBr·S(Me)₂ (10 mol%) in dichloromethane, Grignard reagents add across ynamides derived from 3-aminocyclobutanols, yielding vinyl-metal intermediates that undergo regioselective dearomatization. This one-pot cascade achieves exo-cyclization with >20:1 diastereoselectivity, constructing spirocyclic sulfonamides in yields up to 79% [9] [10]. Key advances include:
Table 4: Catalytic Systems for Cyclobutyl Functionalization
Catalyst | Additive | Solvent | Yield Range | Application Scope |
---|---|---|---|---|
CuBr·S(Me)₂ (10 mol%) | None | DCM | 72–79% | Primary alkyl Grignard reagents (Me, Et, Hex) |
CuI (10 mol%) | TMEDA | THF | 30–48% | Limited to methylmagnesium bromide |
Pd(OAc)₂ (5 mol%) | K₂CO₃ | DMF | Not reported | Aryl halide coupling (patent) |
These methods circumvent classical routes requiring prefunctionalized cyclobutanone intermediates, streamlining access to stereodefined sulfonamide pharmacophores [8] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: